

# DS18561882: A Technical Guide to Target Validation in Solid Tumors

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## Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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## Introduction

Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. One key enzyme in this altered metabolic landscape is Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 is highly expressed in a wide array of solid tumors, including breast, lung, colorectal, and renal cell carcinoma, while its expression in normal adult tissues is minimal.[1][2][3] This differential expression profile makes MTHFD2 an attractive target for cancer therapy. **DS18561882** is a potent and selective small molecule inhibitor of MTHFD2, demonstrating significant anti-tumor activity in preclinical models.[4] This technical guide provides an in-depth overview of the target validation of **DS18561882** in solid tumors, focusing on its mechanism of action, experimental validation, and preclinical efficacy.

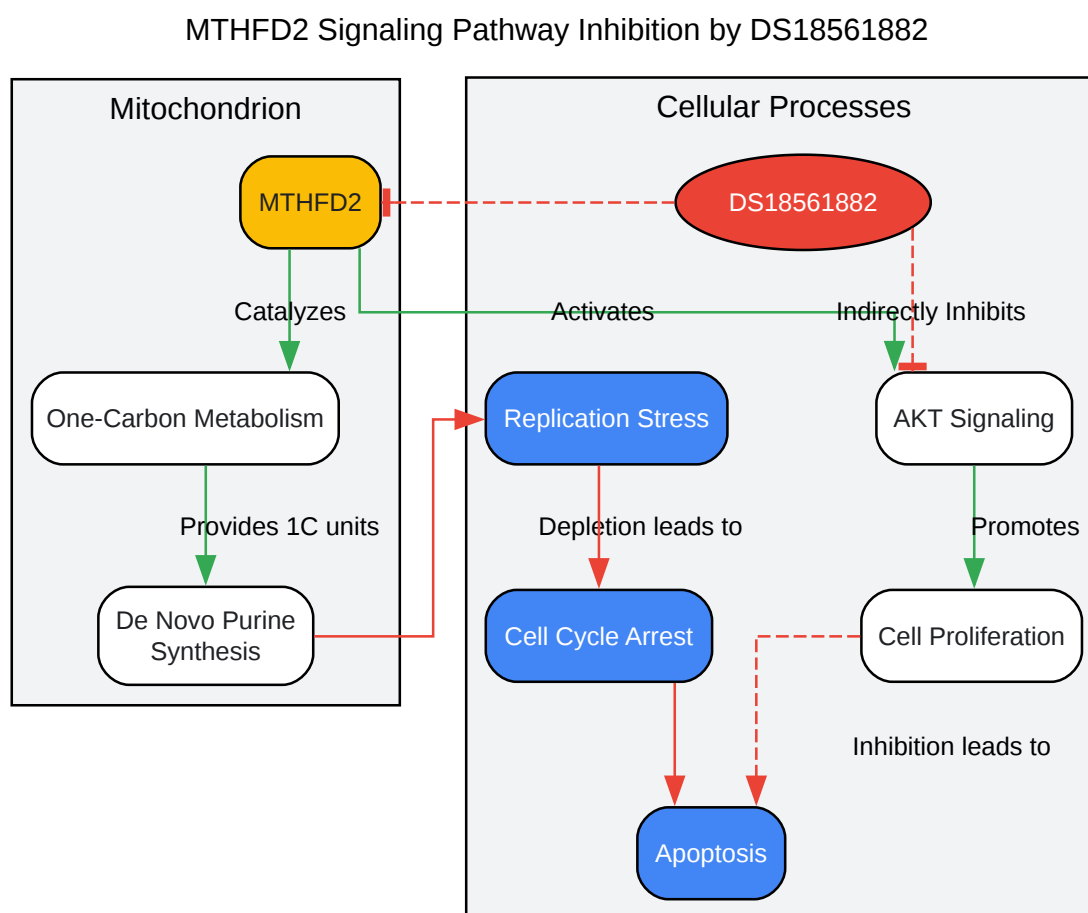
## Mechanism of Action

**DS18561882** exerts its anti-tumor effects by inhibiting the enzymatic activity of MTHFD2. MTHFD2 is a critical component of the mitochondrial folate pathway, which provides one-carbon units for the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[5] Inhibition of MTHFD2 by **DS18561882** disrupts this metabolic flux, leading to a depletion of nucleotide pools. This, in turn, induces replication stress and ultimately triggers cancer cell death.[6] The mechanism of action is centered on preventing the conversion of

5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-carbon units for purine biosynthesis.[5]

## Signaling Pathway

The inhibition of MTHFD2 by **DS18561882** has downstream effects on several signaling pathways implicated in cancer progression. MTHFD2 has been shown to activate the AKT signaling pathway, a crucial regulator of cell proliferation and survival.[7] By inhibiting MTHFD2, **DS18561882** may indirectly suppress AKT signaling, contributing to its anti-proliferative effects.



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Caption: MTHFD2 inhibition by **DS18561882** disrupts purine synthesis, leading to apoptosis.

## Data Presentation

### In Vitro Efficacy of **DS18561882**

Cell Line	Cancer Type	Assay Type	Endpoint	Value	Reference
MDA-MB-231	Breast Cancer	Cell Growth Inhibition	GI50	140 nM	<a href="#">[4]</a>
A549	Lung Adenocarcinoma	MTT Assay	IC50	9.013 $\mu$ M	<a href="#">[8]</a>
H1299	Lung Adenocarcinoma	MTT Assay	-	Decreased cell viability with pemetrexed combination	<a href="#">[8]</a>
786-O	Renal Cell Carcinoma	Cell Proliferation	-	Dose-dependent reduction in proliferation	<a href="#">[9]</a>
CAKI-1	Renal Cell Carcinoma	Cell Proliferation	-	Dose-dependent reduction in proliferation	<a href="#">[9]</a>

## In Vivo Efficacy of DS18561882

Cancer Type	Model	Dosing Regimen	Endpoint	Result	Reference
Breast Cancer	MDA-MB-231 Xenograft	30, 100, 300 mg/kg, BID	Tumor Growth Inhibition	Dose-dependent tumor growth inhibition	<a href="#">[10]</a>
Renal Cell Carcinoma	786-O Xenograft	Not specified	Tumor Growth	Significantly reduced tumor growth with MTHFD2 knockdown	<a href="#">[9]</a>
Renal Cell Carcinoma	CAKI-1 Xenograft	Not specified	Tumor Growth	Significantly reduced tumor growth with MTHFD2 knockdown	<a href="#">[9]</a>

## Experimental Protocols

### MTHFD2 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of **DS18561882** on MTHFD2 enzymatic activity.

Materials:

- Recombinant human MTHFD2 protein
- **DS18561882**
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- Substrates: 5,10-methylenetetrahydrofolate (CH<sub>2</sub>-THF) and NAD<sup>+</sup>
- Detection reagent (e.g., NAD(P)H-Glo™ Detection System)

- 384-well plates
- Plate reader

Protocol:

- Prepare serial dilutions of **DS18561882** in the assay buffer.
- Add the diluted compound and recombinant MTHFD2 enzyme to the wells of a 384-well plate.
- Initiate the enzymatic reaction by adding the substrates (CH<sub>2</sub>-THF and NAD<sup>+</sup>).
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the production of NADH using a plate reader.
- Calculate the IC<sub>50</sub> value by fitting the dose-response curve.

## Cell-Based Growth Inhibition Assay

This assay evaluates the effect of **DS18561882** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., MDA-MB-231, A549)
- Cell culture medium and supplements
- **DS18561882**
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Protocol:

- Seed cancer cells into 96-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of **DS18561882**.
- Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
- Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the GI50 or IC50 value from the dose-response curve.[\[11\]](#)[\[12\]](#)

## In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of **DS18561882** in a living organism.

Materials:

- Immunocompromised mice (e.g., NOD-SCID)
- Cancer cell line (e.g., MDA-MB-231)
- Matrigel (optional)
- **DS18561882** formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

Protocol:

- Subcutaneously inject a suspension of cancer cells (e.g.,  $5 \times 10^6$  cells) into the flank of each mouse.[\[13\]](#)
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.

- Administer **DS18561882** or vehicle control orally according to the specified dosing regimen (e.g., daily or twice daily).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
- Calculate the tumor growth inhibition (TGI).

## Target Validation using CRISPR/Cas9 Knockout

This method is used to confirm that the anti-tumor effects of **DS18561882** are specifically due to the inhibition of MTHFD2.

Materials:

- Cancer cell line
- Lentiviral vectors expressing Cas9 and MTHFD2-specific gRNAs
- Transfection reagent
- Puromycin or other selection agent
- Antibodies for Western blotting (MTHFD2, loading control)

Protocol:

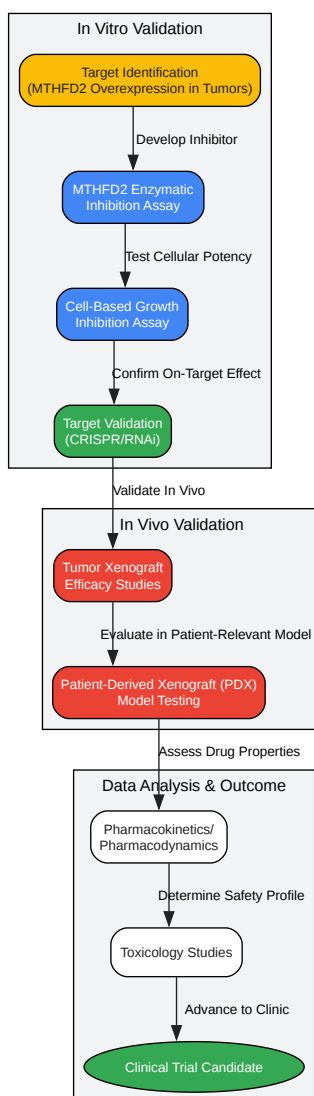
- Design and clone MTHFD2-specific gRNAs into a lentiviral vector.
- Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
- Transduce the target cancer cell line with the lentiviral particles.
- Select for successfully transduced cells using an appropriate selection agent.
- Validate the knockout of MTHFD2 expression by Western blotting.

- Perform cell proliferation and other functional assays on the knockout and control cell lines to assess the phenotypic consequences of MTHFD2 loss.[8][14]

## Experimental Workflow and Logic

The validation of **DS18561882** as a therapeutic agent against solid tumors follows a logical progression from in vitro characterization to in vivo efficacy studies.

DS18561882 Target Validation Workflow



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